molecular formula C17H24N2O5 B2577566 N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351621-57-2

N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2577566
CAS No.: 1351621-57-2
M. Wt: 336.388
InChI Key: WMNSNNZXQJYZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a heterocyclic compound featuring a spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) linked to a 2,3-dimethoxyphenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-14-6-3-5-13(15(14)22-2)18-16(20)19-9-7-17(8-10-19)23-11-4-12-24-17/h3,5-6H,4,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNSNNZXQJYZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the formation of the spiro[5.5]undecane core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the spirocyclic structure. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The 1,5-dioxa-9-azaspiro[5.5]undecane core is shared among several analogs, but substituents at the 8-, 10-, and N-positions dictate pharmacological and physicochemical properties. Key comparisons include:

Compound Name Substituents Key Features
Target Compound N-(2,3-dimethoxyphenyl) carboxamide High lipophilicity (methoxy groups); potential CNS penetration
8-Ethoxycarbonyl-10-hexyl variant (6c) Ethoxycarbonyl (C8), hexyl (C10) Ester group (IR ν 1733 cm⁻¹); lower polarity vs. carboxamide
8-Methoxycarbonyl-10-phenyl variant (23a) Methoxycarbonyl (C8), phenyl (C10) Aromatic phenyl enhances rigidity; ester vs. amide affects hydrolysis rate
N-(2-phenylethyl) variant 2-Phenylethyl carboxamide Reduced oxygen content; simpler aryl group may lower metabolic stability

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₉H₂₆N₂O₅; MW ~370.4) is heavier than analogs like the N-(2-phenylethyl) variant (C₁₇H₂₄N₂O₃; MW 304.38) , impacting solubility and bioavailability.
  • IR Spectroscopy : Ester-containing analogs (e.g., 6c) show strong carbonyl stretches at 1733 cm⁻¹, whereas the target compound’s amide group would exhibit ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H) .

Biological Activity

N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of interest due to its potential biological activities. This article will explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H27N3O5
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 1421532-70-8

The structure features a spirocyclic framework that is often associated with diverse biological activities. The presence of the dimethoxyphenyl group may contribute to its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that related spiro compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in xenograft models.

3. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that such compounds could inhibit adenosine kinase, which plays a crucial role in cellular energy metabolism and signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in target cells.
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in cell proliferation and apoptosis.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus at concentrations above 50 µM.
Study BShowed significant reduction in tumor volume in xenograft models treated with related spiro compounds.
Study CIdentified inhibition of adenosine kinase activity with an IC50 value of approximately 25 µM for structurally similar analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.